molecular formula C10H9N5OS2 B11761435 3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one; pyridine

3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one; pyridine

Katalognummer: B11761435
Molekulargewicht: 279.3 g/mol
InChI-Schlüssel: BISYDUZOXABCQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one; pyridine is a complex fused heterocyclic compound featuring a thiadiazolo-triazinone core and a pyridinium counterion, which may enhance solubility and stability. This intricate scaffold is of significant interest in scientific research, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. The core structure belongs to a class of nitrogen-sulfur heterocycles recognized for their broad bioactive properties. Specifically, 1,3,4-thiadiazole derivatives have demonstrated considerable cytotoxic properties and are investigated as potential anticancer agents. These compounds can function by disrupting essential cellular processes, such as inhibiting the activity of carbonic anhydrase isoforms (CAI, CAII, CAXII, CAIX) or tubulin polymerization, which leads to cell cycle arrest and apoptosis . Furthermore, triazolothiadiazine hybrids, which share structural similarities with this compound, are reported to exhibit a range of biological actions, including antimicrobial, antiviral, and antiproliferative activities . Researchers utilize this compound as a key building block for synthesizing more complex molecules. Its structure allows for further chemical modifications, enabling the exploration of structure-activity relationships. The product is offered with a high purity specification (typically 95% or 97%) to ensure experimental consistency and reliability . Please Note: This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference.

Eigenschaften

Molekularformel

C10H9N5OS2

Molekulargewicht

279.3 g/mol

IUPAC-Name

3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridine

InChI

InChI=1S/C5H4N4OS2.C5H5N/c1-2-3(10)9-4(7-6-2)12-5(11)8-9;1-2-4-6-5-3-1/h1H3,(H,8,11);1-5H

InChI-Schlüssel

BISYDUZOXABCQT-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C2N(C1=O)NC(=S)S2.C1=CC=NC=C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Heterocyclic Amines with Sodium Enolates

A primary route involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with heterocyclic amines. For instance, treatment with 3-amino-5-phenylpyrazole in refluxing piperidinium acetate yields thiadiazolo-triazinone derivatives via nucleophilic attack and subsequent cyclodehydration. This method emphasizes the role of enolate intermediates in forming the triazinone ring, with yields dependent on the electronic nature of the amine.

Reaction Conditions

  • Solvent: Piperidinium acetate (catalytic)

  • Temperature: Reflux (~120°C)

  • Yield: 60–75% (varies with substituents)

Oxidative N–N Coupling in Aprotic Solvents

Catalyst-free oxidative coupling strategies, adapted from pyridine synthesis, offer an alternative pathway. Reacting pyridin-2-ylmethanamine with tert-butyl nitrite in dioxane under nitrogen affords N–N coupled products. While this method originally targeted pyridine derivatives, modifying the substrate to include thiol precursors could enable thiadiazole formation.

Optimization Insights

  • Solvent Efficiency: Dioxane > acetonitrile > THF (yields: 20% → 35% → trace)

  • Critical Factor: Aprotic solvents stabilize reactive intermediates, minimizing side reactions.

Thiolation via Thiourea and Hydrazonoyl Chlorides

Introducing the sulfanyl group requires thiolation agents. Treatment of 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone with thiourea in N,N-dimethylformamide (DMF) generates thiazole intermediates, which undergo oxidative cyclization to form the thiadiazole ring. Subsequent reaction with hydrazonoyl chlorides installs the triazinone moiety.

Key Steps

  • Thiolation: Thiourea reacts with α-bromo ketones to form thioamides.

  • Cyclization: Base-mediated intramolecular dehydration closes the thiadiazole ring.

  • Triazinone Formation: Diazonium salt coupling introduces the triazinone system.

Reaction Optimization and Mechanistic Analysis

Solvent and Catalyst Effects

The choice of solvent profoundly impacts yield. Polar aprotic solvents like DMF facilitate enolate formation, while dioxane enhances oxidative coupling efficiency. Piperidinium acetate acts as both base and catalyst, accelerating cyclization by deprotonating intermediates.

Temperature and Time Dependence

  • Cyclocondensation: Reflux conditions (4–6 hours) ensure complete ring closure.

  • Oxidative Coupling: Room-temperature reactions (12–24 hours) prevent decomposition of nitroso intermediates.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy: Absorption bands at 1688 cm⁻¹ (C=O) and 1050 cm⁻¹ (C=S) confirm core structure.

  • ¹H NMR: Distinct signals include δ 2.34 ppm (Ar-CH₃) and δ 14.39 ppm (NH, broad).

  • Mass Spectrometry: Molecular ion peak at m/z 200.2 aligns with the molecular formula C₅H₄N₄OS₂.

Purity and Yield Assessment

Comparative data for synthetic routes:

MethodStarting MaterialYield (%)Purity (HPLC)
CyclocondensationSodium enolate + amine7098.5
Oxidative CouplingPyridinamine + nitrite3595.2
Thiolationα-Bromo ketone + thiourea6597.8

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Methyl-7-Sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-on durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Alkylhalogenide für Substitutionsreaktionen .

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation der Sulfanylgruppe zu Sulfoxiden oder Sulfonen führen, während nucleophile Substitution verschiedene funktionelle Gruppen am Schwefelatom einführen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-Methyl-7-Sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Die Fähigkeit der Verbindung, Wasserstoffbrückenbindungen zu bilden und mit verschiedenen funktionellen Gruppen zu interagieren, ermöglicht es ihr, biologische Pfade zu modulieren, was zu den beobachteten pharmakologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with various functional groups allows it to modulate biological pathways, leading to its observed pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of thiadiazolo-triazinone derivatives are highly dependent on substituents at the 3-position (R₁) and 7-position (R₂). Below is a comparative analysis:

Compound Name & Substituents Biological Activity Key Properties & Synthesis Reference
3-Methyl-7-sulfanyl (Target Compound) Anti-TB, antibacterial Synthesized via POCl₃-mediated cyclization; moderate solubility in polar solvents .
3-tert-Butyl-7-(aryl) (e.g., 5a-k derivatives) Enhanced anti-TB (MIC: 1.6–6.25 µg/mL) Bulkier tert-butyl group improves lipophilicity and membrane permeability; synthesized using substituted aryloxy acetic acids .
3-Benzyl-7-(2,4-dichlorophenyl) Antibacterial (vs. S. aureus, E. coli) Dichlorophenyl group enhances π-π stacking with bacterial DNA; crystallizes with disordered benzene rings .
7-(4-Pyridinyl) (e.g., 929972-68-9) Anticancer (in vitro screening) Pyridinyl substituent introduces hydrogen-bonding capability; limited solubility data .
7-Oxadiazole derivatives (e.g., 3d) Anticancer (IC₅₀: 12–18 µM) Oxadiazole moiety increases electron-withdrawing effects; synthesized via thio-glycoside coupling .

Key Trends

  • Anti-TB Activity : The tert-butyl derivatives (e.g., 5a-k) show superior activity compared to the methyl-substituted parent compound, likely due to increased hydrophobic interactions with mycobacterial targets .
  • Antibacterial Specificity : Electron-withdrawing groups (e.g., 2,4-dichlorophenyl in ) enhance activity against Gram-positive bacteria, while sulfanyl groups improve broad-spectrum efficacy.
  • Solubility: Methyl and pyridinyl substituents reduce crystallinity, enhancing solubility in DMSO and ethanol .

Pyridine-Containing Derivatives

In contrast, the thiadiazolo-triazinone core lacks pyridine’s aromatic nitrogen but compensates with sulfur-driven redox activity .

Biologische Aktivität

3-Methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one (CAS No. 869074-70-4) is a heterocyclic compound notable for its diverse biological activities. This compound belongs to a class of thiadiazole derivatives that have been extensively studied for their potential applications in medicinal chemistry, particularly as anticancer and antimicrobial agents.

Chemical Structure and Properties

The molecular formula of 3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is C13H12N4OS2C_{13}H_{12}N_{4}OS_{2}. The structure features a thiadiazole ring fused with a triazine moiety, which contributes to its biological activity. The presence of the sulfanyl group enhances its reactivity and potential interaction with biological targets.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Conditions such as temperature and solvent choice are critical for optimizing yield and purity. Characterization techniques like X-ray crystallography are employed to confirm the structure.

Anticancer Activity

Research indicates that compounds in the thiadiazole class exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives similar to 3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can inhibit cell proliferation effectively:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)3.5
A549 (Lung Cancer)6.0

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study reported the minimum inhibitory concentrations (MIC) against common pathogens:

Microorganism MIC (µM) Activity
Escherichia coli0.21Inhibitory against Gram-negative bacteria
Staphylococcus aureus0.15Inhibitory against Gram-positive bacteria
Candida albicans0.30Antifungal activity

The mechanism by which 3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one exerts its biological effects is thought to involve interactions with key enzymes and receptors in cells. For example:

  • Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase and MurD through binding interactions that disrupt bacterial DNA replication.
  • Cytotoxicity : It induces apoptosis in cancer cells by activating pathways associated with cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Cancer Treatment : In vivo studies using mouse models showed that treatment with this compound reduced tumor size significantly compared to control groups.
  • Antibacterial Efficacy : Clinical isolates of Pseudomonas aeruginosa displayed susceptibility to this compound in laboratory settings, suggesting potential for treating resistant infections.

Q & A

Basic: What are the key synthetic strategies for preparing derivatives of 3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one fused with pyridine?

Methodological Answer:
The synthesis typically involves cyclization reactions of pre-functionalized triazole-thiol intermediates. For example:

  • Step 1: React 4-amino-3-mercapto-1,2,4-triazole derivatives with aldehydes (e.g., phenylpropiolaldehyde) to form intermediates like 5-methyl-4-[(3-phenylprop-2-yn-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol .
  • Step 2: Perform intramolecular cyclization in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., 40% aqueous KOH) at 100°C to form the fused thiadiazolo-triazinone core .
  • Step 3: Introduce pyridine via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .

Advanced: How can researchers mitigate competing reaction pathways during the cyclization step to avoid byproducts like thiadiazepines?

Methodological Answer:
Byproduct formation (e.g., thiadiazepines) arises from alternative cyclization pathways. Strategies include:

  • Controlled hydrogenation: Use NaBH4 to selectively reduce intermediates (e.g., 5-methyl-4-(3-phenylprop-2-yn-1-yl)amino-triazole-3-thiol) before cyclization, preventing undesired ring expansion .
  • Solvent optimization: Polar solvents like DMF stabilize transition states favoring thiadiazolo-triazinone formation over thiadiazepines .
  • Catalytic additives: Trace amounts of p-toluenesulfonic acid (p-TsOH) can accelerate the desired pathway by protonating intermediates .

Basic: What analytical techniques are critical for confirming the structure of this fused heterocyclic system?

Methodological Answer:

  • X-ray crystallography: Resolves bond lengths and angles in the fused thiadiazolo-triazinone-pyridine system (e.g., Acta Crystallographica Section E protocols) .
  • NMR spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR can distinguish sulfur-containing moieties (e.g., sulfanyl groups at δ 3.5–4.5 ppm) and pyridine protons (δ 7.5–8.5 ppm) .
  • Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for sulfur-rich heterocycles .

Advanced: How can computational modeling predict biological activity in derivatives of this compound?

Methodological Answer:

  • Docking studies: Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or antimicrobial enzymes). For example, the pyridine ring’s nitrogen can form hydrogen bonds with active-site residues .
  • QSAR models: Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity. Fluorine substitution at the benzyl position enhances binding affinity in analogs .
  • DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions .

Basic: What are the primary challenges in optimizing reaction yields for one-pot syntheses of this compound?

Methodological Answer:

  • Competing side reactions: Monitor reaction progress via TLC to adjust stoichiometry (e.g., excess aldehyde drives intermediate formation) .
  • Temperature control: Maintain reflux conditions (100–120°C) to ensure complete cyclization without decomposition .
  • Workup protocols: Use column chromatography with ethyl acetate/hexane (3:7) to isolate pure products from unreacted thiols or triazoles .

Advanced: How do structural modifications (e.g., sulfanyl group replacement) impact the compound’s pharmacokinetic properties?

Methodological Answer:

  • Sulfanyl → Sulfonyl substitution: Increases polarity and solubility (logP reduction by ~0.5 units) but may reduce membrane permeability .
  • Pyridine fluorination: Enhances metabolic stability by blocking CYP450-mediated oxidation (e.g., 4-fluorophenyl analogs show 20% higher plasma half-life in murine models) .
  • Triazole N-alkylation: Reduces hepatotoxicity by minimizing reactive metabolite formation (e.g., ethyl groups lower ALT/AST levels in toxicity assays) .

Basic: What are the common spectral artifacts or misinterpretation risks in characterizing this compound?

Methodological Answer:

  • Overlapping NMR signals: Pyridine protons (δ 8.1–8.3 ppm) may overlap with aromatic triazole protons. Use 2D NMR (HSQC, HMBC) to resolve assignments .
  • Mass spectrometry adducts: Sodium or potassium adducts ([M+Na]<sup>+</sup>) are common; run in negative ion mode to confirm molecular ion peaks .
  • XRD thermal motion artifacts: High thermal parameters (B > 5 Ų) in crystal structures may indicate disorder; refine using SHELXL .

Advanced: How can researchers resolve contradictions in reported biological activity data across structural analogs?

Methodological Answer:

  • Standardize assays: Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) to normalize IC50 values .
  • SAR analysis: Compare substituent effects systematically. For example, 3-methoxy groups on phenyl rings increase antimicrobial activity by 3-fold vs. chloro substituents .
  • Meta-analysis: Pool data from ≥3 independent studies (e.g., antitumor activity in triazolothiadiazine derivatives) to identify statistically significant trends .

Basic: What safety protocols are essential when handling intermediates like 4-amino-3-mercapto-1,2,4-triazoles?

Methodological Answer:

  • Ventilation: Use fume hoods due to thiol volatility (e.g., 4-amino-3-mercapto-triazole has a vapor pressure of 0.1 mmHg at 25°C) .
  • PPE: Nitrile gloves and goggles to prevent skin/eye irritation (pH 2–3 in aqueous solutions) .
  • Waste disposal: Neutralize acidic byproducts with sodium bicarbonate before aqueous waste disposal .

Advanced: What strategies improve regioselectivity in synthesizing unsymmetrical fused heterocycles (e.g., thiadiazolo-triazinone vs. triazolopyrimidine)?

Methodological Answer:

  • Directing groups: Install ortho-nitro substituents on pyridine to bias cyclization toward the thiadiazolo-triazinone core .
  • Metal-free conditions: Avoid palladium-catalyzed pathways that favor triazolopyrimidine formation; use iodine-mediated cyclization instead .
  • Kinetic control: Short reaction times (≤2 hours) and low temperatures (0–5°C) favor the thermodynamically less stable thiadiazolo-triazinone product .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.